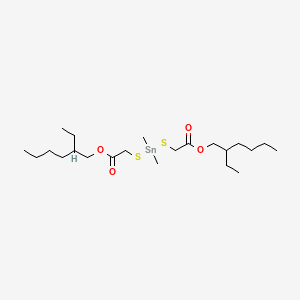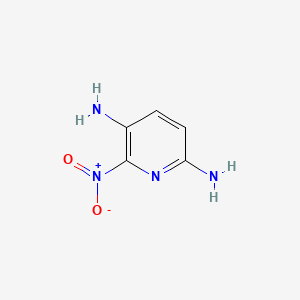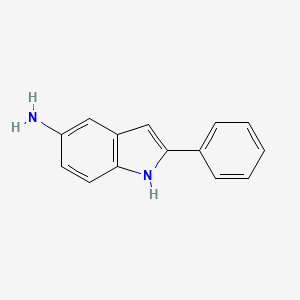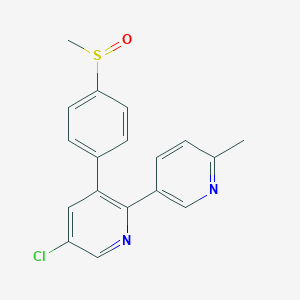
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine
Overview
Description
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine, also known as 5-CMP-3-MSPP, is an organosulfur compound that has been the subject of numerous scientific studies due to its potential applications in industry and research. 5-CMP-3-MSPP is a derivative of pyridine, a heterocyclic aromatic compound, which is a key component in many organic molecules and is commonly found in pharmaceuticals and agrochemicals. 5-CMP-3-MSPP has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst in various chemical reactions. It has also been studied for its potential to be used in the treatment of certain diseases and conditions.
Scientific Research Applications
Coordination Chemistry and Complex Formation 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine and similar compounds are valuable in the field of coordination chemistry. They act as ligands, forming complexes with various metals. Such complexes have been studied for their luminescent properties, useful in biological sensing, and for their unique thermal and photochemical spin-state transitions in iron complexes (Halcrow, 2005).
Synthesis and Biological Activity Research has been conducted on the synthesis of novel pyridine derivatives, including compounds similar to this compound, for their potential biological activities. These compounds have shown promise in antimicrobial and antioxidant applications, indicating their potential in pharmaceutical research (Flefel et al., 2018).
Photophysical and Fluorescence Studies Research involving derivatives of pyridine focuses on their photophysical properties. Studies have been conducted to understand the fluorescence quantum yields of such compounds in various solvents and states, contributing to the development of new emissive fluorophores (Hagimori et al., 2019).
Anticancer Research The synthesis of pyridine derivatives, including those structurally related to this compound, has been explored for potential anticancer applications. These compounds have been evaluated for their effects on cancer cell proliferation, indicating their potential as novel anticancer agents (Temple et al., 1983).
Insecticidal Properties Some pyridine derivatives have been studied for their insecticidal properties. Research has shown that certain compounds in this class are effective against pests like aphids, suggesting their potential use in agriculture and pest control (Bakhite et al., 2014).
Supramolecular Chemistry Pyridine-based compounds are instrumental in supramolecular chemistry, serving as building blocks for various nanostructures and metal ion-binding modules. This research contributes significantly to the field of nanoengineering and the creation of complex molecular architectures (Schubert & Eschbaumer, 1999).
Properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)23(2)22/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXXLDBGJKCVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432673 | |
| Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316149-01-6 | |
| Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

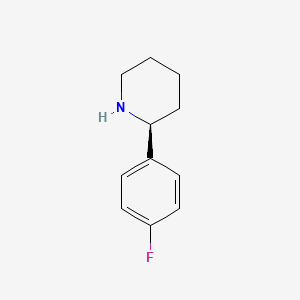
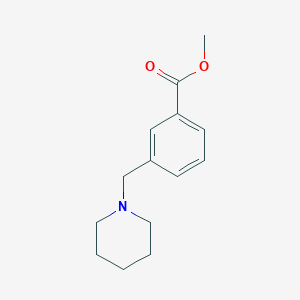

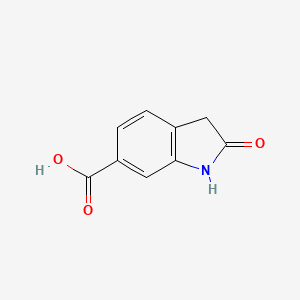
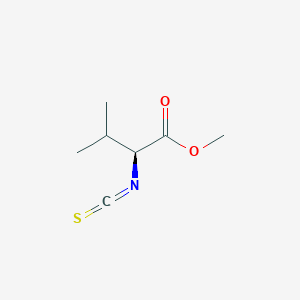
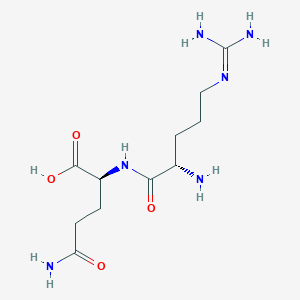

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
